Ethyl 5-fluoro-4-iodothiophene-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-4-iodothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the thiophene ring, as well as an ethyl ester group at the 2-position. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-4-iodothiophene-2-carboxylate typically involves the following steps:
Halogenation: The introduction of fluorine and iodine atoms onto the thiophene ring can be achieved through electrophilic halogenation reactions. For example, 5-fluorothiophene can be iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-4-iodothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, altering the oxidation state of the sulfur atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl compound .
Scientific Research Applications
Ethyl 5-fluoro-4-iodothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-4-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity, while the ethyl ester group can affect its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluorothiophene-2-carboxylate: Lacks the iodine substituent, which may affect its reactivity and applications.
Ethyl 4-iodothiophene-2-carboxylate: Lacks the fluorine substituent, which can influence its electronic properties and biological activity.
Methyl 5-fluoro-4-iodothiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine substituents on the thiophene ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents with the ethyl ester group makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C7H6FIO2S |
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Molecular Weight |
300.09 g/mol |
IUPAC Name |
ethyl 5-fluoro-4-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6FIO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
InChI Key |
IUORURHMZSGYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)F)I |
Origin of Product |
United States |
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